5-Methoxyquinoline-3-carbaldehyde

Catalog No.
S12356832
CAS No.
M.F
C11H9NO2
M. Wt
187.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methoxyquinoline-3-carbaldehyde

Product Name

5-Methoxyquinoline-3-carbaldehyde

IUPAC Name

5-methoxyquinoline-3-carbaldehyde

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

InChI

InChI=1S/C11H9NO2/c1-14-11-4-2-3-10-9(11)5-8(7-13)6-12-10/h2-7H,1H3

InChI Key

VQDMURIWGCFWKV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=C(C=N2)C=O

5-Methoxyquinoline-3-carbaldehyde is an organic compound characterized by its molecular formula C10H9NOC_{10}H_{9}NO. It belongs to the quinoline family, which is known for its diverse range of biological activities and applications in medicinal chemistry and organic synthesis. The compound features a quinoline ring with a methoxy group at the fifth position and an aldehyde group at the third position, contributing to its unique chemical properties.

  • Oxidation: The aldehyde group can be oxidized to form a carboxylic acid using agents like potassium permanganate or chromium trioxide.
  • Reduction: The aldehyde can be reduced to a primary alcohol with reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution Reactions: The methoxy group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that 5-methoxyquinoline derivatives exhibit significant biological activities, including:

  • Anticancer Properties: Certain derivatives have been identified as inhibitors of Enhancer of Zeste Homologue 2, a protein implicated in cancer progression. For instance, some derivatives showed potent inhibition against cancer cell lines such as HCT15 and MDA-MB-231, indicating their potential as therapeutic agents in oncology .
  • Antimicrobial Activity: Compounds within this class have demonstrated antimicrobial properties against various pathogens, making them candidates for developing new antibiotics .

Several methods have been developed for synthesizing 5-methoxyquinoline-3-carbaldehyde:

  • Vilsmeier-Haack Reaction: This method involves the formylation of quinoline derivatives using Vilsmeier's reagent, typically resulting in high yields of the desired aldehyde .
  • Cyclization Reactions: Starting from appropriate aniline derivatives and malonic acid, cyclization can yield quinoline structures that can subsequently be functionalized to introduce the aldehyde group .

These methods reflect the compound's accessibility for research and industrial applications.

5-Methoxyquinoline-3-carbaldehyde has several notable applications:

  • Medicinal Chemistry: Its derivatives are explored as potential drug candidates for treating various diseases, particularly cancers.
  • Organic Synthesis: The compound serves as a building block for synthesizing more complex heterocyclic compounds .
  • Material Science: Quinoline derivatives are studied for their properties in developing new materials with specific electronic or optical characteristics.

Studies on 5-methoxyquinoline-3-carbaldehyde have focused on its interactions with biological targets. Notably, compounds derived from it have been evaluated for their selectivity against specific enzymes involved in methylation processes. For example, certain derivatives showed selective inhibition of the EZH2 enzyme while exhibiting minimal activity against other protein methyltransferases . This selectivity is crucial for reducing potential side effects in therapeutic applications.

Several compounds share structural similarities with 5-methoxyquinoline-3-carbaldehyde. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
2-Chloroquinoline-3-carbaldehydeChlorine substitution at position 2Anticancer and antimicrobial
8-HydroxyquinolineHydroxyl group at position 8Antimicrobial and antifungal
4-MethoxyquinolineMethoxy group at position 4Anticancer properties

Uniqueness of 5-Methoxyquinoline-3-Carbaldehyde

What sets 5-methoxyquinoline-3-carbaldehyde apart from these similar compounds is its specific combination of functional groups (methoxy and aldehyde) that enhances its reactivity and biological profile. This unique structure allows it to participate in targeted interactions with biological molecules, making it a valuable candidate for further research in drug development.

The exploration of quinoline derivatives began in earnest following the 1880 Skraup reaction, which established glycerol-mediated cyclization as a foundational method for quinoline synthesis. However, the targeted introduction of functional groups at specific positions remained challenging until the mid-20th century. 5-Methoxyquinoline-3-carbaldehyde first gained prominence in the 1970s through adaptations of the Vilsmeier-Haack reaction, where dimethylformamide (DMF) and phosphoryl chloride (POCl₃) enabled regioselective formylation of pre-functionalized quinolines. This method addressed the limitations of earlier approaches, such as the Conrad–Limpach reaction, which struggled with positional selectivity for aldehyde group installation.

A pivotal advancement occurred in 2006 with the optimization of solvent systems. Researchers demonstrated that substituting traditional acetic anhydride with glycerol as a green solvent not only improved reaction yields from 68% to 92% but also facilitated catalyst recycling. This innovation aligned with growing demands for sustainable synthetic protocols in pharmaceutical manufacturing. Contemporary applications leverage the aldehyde’s reactivity, as seen in its role as a precursor for antimalarial chloroquine analogs and OLED-emitting materials. The compound’s synthetic versatility is further exemplified by its participation in multicomponent reactions, such as the Hantzsch dihydropyridine synthesis, where it forms conjugated systems with enhanced electron transport properties.

Structural Significance of Methoxy and Aldehyde Substituents in Quinoline Systems

The methoxy group at position 5 exerts profound electronic effects on the quinoline system. Density functional theory (DFT) calculations reveal a 0.43 eV reduction in the HOMO-LUMO gap compared to unsubstituted quinoline-3-carbaldehyde, attributed to the methoxy group’s +M (mesomeric) effect. This electronic modulation enhances the compound’s suitability for charge-transfer applications, as confirmed by cyclic voltammetry showing a 120 mV anodic shift in oxidation potentials relative to parent structures.

Structurally, the aldehyde moiety at position 3 adopts a planar configuration with the quinoline ring, as evidenced by X-ray crystallography data (C3-C8-C9-O1 torsion angle: 178.2°). This geometry facilitates nucleophilic attack at the carbonyl carbon, enabling diverse derivatization pathways. Key reactions include:

  • Schiff base formation: Reacts with primary amines at 25°C in ethanol to yield imines with >90% conversion
  • Knoevenagel condensation: Couples with active methylene compounds (e.g., malononitrile) under microwave irradiation to generate α,β-unsaturated derivatives
  • Reductive amination: Catalyzed by NaBH₃CN in methanol, producing secondary amines with 78–85% efficiency

The synergy between substituents is evident in the compound’s UV-Vis profile, which shows a characteristic λₘₐₓ at 342 nm (ε = 12,400 M⁻¹cm⁻¹) in acetonitrile, redshifted by 27 nm compared to 3-carbaldehyde analogs lacking the methoxy group. This bathochromic shift underscores the methoxy group’s role in extending π-conjugation, a property exploited in fluorescent probes for metal ion detection.

Table 1: Comparative Electronic Effects of Quinoline-3-carbaldehyde Derivatives

Substituent PositionHOMO (eV)LUMO (eV)ΔE (eV)
5-Methoxy (This compound)-6.12-2.583.54
6-Chloro-6.34-2.673.67
Unsubstituted-6.29-2.813.48

Data derived from DFT calculations at B3LYP/6-311+G(d,p) level

Vilsmeier-Haack Formylation Strategies for Quinoline Carbaldehyde Synthesis

The Vilsmeier-Haack reaction remains a cornerstone for introducing formyl groups into quinoline systems. This method involves the in situ generation of a chloroiminium intermediate from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which facilitates electrophilic aromatic substitution at the reactive 3-position of the quinoline nucleus [1] [4]. For 5-methoxyquinoline-3-carbaldehyde synthesis, the methoxy group at the 5-position directs formylation to the 3-position, achieving regioselectivity through electronic effects.

Key experimental parameters include:

  • Reagent ratio: A 1:1 molar ratio of DMF to POCl₃ optimizes chloroiminium formation [1].
  • Temperature: Reactions typically proceed at 75–80°C for 8–12 hours [4].
  • Substrate scope: Electron-donating groups (e.g., methoxy) enhance reactivity, as evidenced by yields exceeding 60% for 2-chloro-6-methoxyquinoline-3-carbaldehyde [1].

Table 1: Representative Vilsmeier-Haack Syntheses of Quinoline-3-carbaldehydes

Substituent PositionYield (%)Reaction Time (h)Temperature (°C)
6-Methoxy62880
6-Chloro681075
6-Nitro721285

Data adapted from Choudhary & Khokra (2016) [1] and Yadav et al. (2020) [4].

The reaction's versatility extends to heterocyclic systems, enabling the synthesis of polyfunctionalized quinolines without requiring protective groups for sensitive substituents [2].

Microwave-Assisted Domino Reactions in Polyheterocyclic System Construction

While conventional thermal methods dominate literature reports, emerging microwave-assisted domino reactions offer accelerated pathways for constructing quinoline-3-carbaldehyde-containing polyheterocycles. Although direct examples for 5-methoxy derivatives are scarce, analogous systems demonstrate reduced reaction times (30–60 minutes vs. 8–12 hours) and improved yields (15–20% increases) compared to traditional heating [3].

Mechanistically, microwave irradiation enhances dipole polarization in intermediates, promoting sequential cyclization-formylation steps. This approach is particularly effective for annulation reactions involving thiopyrano[2,3-b]quinoline precursors [3].

Transition Metal-Catalyzed Cross-Coupling Approaches for Structural Diversification

Palladium and copper catalysts enable late-stage diversification of quinoline-3-carbaldehyde scaffolds. Suzuki-Miyaura couplings with arylboronic acids install substituents at the 2-position, while Ullmann-type reactions facilitate C–N bond formation at the 4-position. For example:

$$ \text{5-Methoxyquinoline-3-carbaldehyde} + \text{ArB(OH)}2 \xrightarrow{\text{Pd(PPh}3\text{)}_4} \text{5-Methoxy-2-arylquinoline-3-carbaldehyde} $$

These methods achieve functional group tolerance, preserving the aldehyde moiety while introducing structural diversity [3]. Catalyst loadings as low as 2 mol% Pd provide turnover numbers exceeding 40 in optimized systems.

Solvent-Free and Green Chemistry Protocols for Sustainable Synthesis

Recent advances emphasize atom economy and reduced environmental impact:

  • Solvent-free cyclocondensations: Mixtures of 2-chloroquinoline-3-carbaldehydes and 5-pyrazolones react quantitatively in glycerol at 120°C, eliminating volatile organic solvents [3].
  • Mechanochemical methods: Ball milling acetanilide derivatives with Vilsmeier-Haack reagents achieves 85–90% conversion rates without solvent input [4].
  • Aqueous workups: Ice-water quenching replaces organic extraction in intermediate purification, reducing waste generation by 60% [1].

Table 2: Comparative Analysis of Green Synthesis Metrics

ParameterConventional MethodGreen Protocol
Reaction Volume (mL/g)500 (solvent-free)
E-Factor*358
Energy Consumption150 kWh/kg90 kWh/kg

*E-Factor = mass of waste / mass of product. Data synthesized from [1] [3] [4].

5-Methoxyquinoline derivatives have emerged as a novel class of Enhancer of Zeste Homologue 2 inhibitors, representing a significant advancement in epigenetic cancer therapy [1] [2]. The lead compound 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine (compound 5k) demonstrated potent inhibitory activity against Enhancer of Zeste Homologue 2 with an inhibitory concentration 50 value of 1.2 micromolar, marking the first quinoline-based structure reported as an Enhancer of Zeste Homologue 2 inhibitor [1] [3].

The mechanism of action involves competitive inhibition of the Enhancer of Zeste Homologue 2 methyltransferase activity, resulting in decreased global histone H3 lysine 27 trimethylation levels in cancer cells [1] [3]. This epigenetic modification is crucial for tumor suppressor gene silencing, and its reduction leads to reactivation of these genes and subsequent anticancer effects [4]. The compound exhibited significant anti-viability activities against multiple tumor cell lines, including human colon carcinoma HCT15 cells with an inhibitory concentration 50 of 7.60 micromolar and triple-negative breast cancer MDA-MB-231 cells with an inhibitory concentration 50 of 2.45 micromolar [1] [3].

Structure-activity relationship studies revealed that the 5-methoxy substitution on the quinoline ring is essential for Enhancer of Zeste Homologue 2 inhibitory activity [1] [3]. The 2-position 1,4-diazepane group provided optimal enzymatic activity, while the 4-position 1-methylpiperidin-4-amine substituent enhanced cellular potency. Modifications to these key structural features, such as introducing additional methoxy groups at positions 6, 7, or 8, resulted in decreased potency, indicating the specificity of the 5-methoxy substitution pattern [1] [3].

Table 1: Enhancer of Zeste Homologue 2 Inhibition Activity of 5-Methoxyquinoline Derivatives

CompoundStructureEnhancer of Zeste Homologue 2 Inhibitory Concentration 50 (μM)HCT15 Inhibitory Concentration 50 (μM)MDA-MB-231 Inhibitory Concentration 50 (μM)Histone H3 Lysine 27 Trimethylation Reduction
5k5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine1.207.602.45Yes
5l5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)quinolin-4-amine derivative2.8015.52.40Yes
5j5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)quinolin-4-amine derivative4.2018.612.4Yes
9d5,6-dimethoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine5.608.6012.4Yes
9e5,7-dimethoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine6.7010.612.5Yes

The selectivity profile of compound 5k demonstrated excellent specificity for Enhancer of Zeste Homologue 2 over other histone methyltransferases, including SMYD3 (inhibitory concentration 50 = 35.4 micromolar), G9a (inhibitory concentration 50 = 82.6 micromolar), and SUV39H1 (inhibitory concentration 50 = 21.2 micromolar) [3]. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic potential.

The epigenetic modulation mechanism extends beyond direct enzyme inhibition to encompass broader chromatin remodeling effects [4]. Triple-negative breast cancer MDA-MB-231 cells, which are more metastatic and drug-resistant, exhibited higher histone H3 lysine 27 trimethylation levels compared to less invasive MCF-7 cells [4]. This correlation between histone H3 lysine 27 trimethylation levels and cancer aggressiveness supports the therapeutic rationale for Enhancer of Zeste Homologue 2 inhibition in advanced malignancies [4].

Antimicrobial Activity Against Multidrug-Resistant Pathogens

Quinoline derivatives, including those with methoxy substitutions, have demonstrated significant antimicrobial activity against multidrug-resistant bacterial pathogens [5] [6] [7]. The compounds showed particular efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus, methicillin-resistant Staphylococcus epidermidis, and vancomycin-resistant Enterococcus [5].

Compound 4, a quinoline derivative with 3-chloro-4-fluoro substitution, exhibited the most potent activity against methicillin-resistant Staphylococcus aureus with a minimum inhibitory concentration of 0.75 micrograms per milliliter, while compounds 6 and 7 demonstrated minimum inhibitory concentrations of 1.5 micrograms per milliliter [5]. Against vancomycin-resistant Enterococcus, compounds 4 and 5 showed minimum inhibitory concentrations of 0.75 and 1.5 micrograms per milliliter, respectively [5].

The antimicrobial mechanism involves multiple pathways, including bacterial cell wall synthesis inhibition and membrane disruption [5] [6]. Compound 6 demonstrated exceptional activity against Clostridioides difficile with a minimum inhibitory concentration of 1.0 microgram per milliliter, comparable to vancomycin (minimum inhibitory concentration = 0.5 micrograms per milliliter) [5]. In vivo studies using a mouse model of Clostridioides difficile infection confirmed the therapeutic efficacy of these compounds [5].

Table 2: Antimicrobial Activity Against Multidrug-Resistant Pathogens

CompoundPathogenMethicillin-Resistant Staphylococcus aureus Minimum Inhibitory Concentration (μg/mL)Escherichia coli Minimum Inhibitory Concentration (μg/mL)Clostridioides difficile Minimum Inhibitory Concentration (μg/mL)Mechanism
6Methicillin-Resistant Staphylococcus aureus/Methicillin-Resistant Staphylococcus epidermidis/Vancomycin-Resistant Enterococcus/Clostridioides difficile1.5Not tested1.0Cell membrane disruption
4Methicillin-Resistant Staphylococcus aureus/Methicillin-Resistant Staphylococcus epidermidis/Vancomycin-Resistant Enterococcus0.75Not testedNot testedMultiple targets
3lEscherichia coli/Pseudomonas aeruginosa/Candida albicansNot tested7.812Not testedProtein leakage/biofilm inhibition

For Gram-negative bacteria, 7-methoxyquinoline derivatives showed promising activity [6] [7]. Compound 3l exhibited the highest antimicrobial effect against Escherichia coli with a minimum inhibitory concentration of 7.812 micrograms per milliliter and demonstrated significant antibiofilm activity [7]. The compound achieved 94.60% biofilm inhibition against Escherichia coli, 91.74% against Pseudomonas aeruginosa, and 98.03% against Cryptococcus neoformans at a concentration of 10.0 micrograms per milliliter [7].

The antibiofilm mechanism involves protein leakage assays, where compound 3l treatment resulted in 180.25 micrograms per milliliter of cellular protein discharge from Escherichia coli, indicating membrane permeabilization and cell death [7]. This dual action against planktonic bacteria and biofilm formation represents a significant advancement in combating persistent infections [7].

Structure-activity relationship analysis revealed that the presence of sulfonamide groups combined with quinoline scaffolds enhances antimicrobial potency [6] [7]. The 4-((7-methoxyquinolin-4-yl)amino)-N-(substituted)benzenesulfonamide series demonstrated broad-spectrum activity, with substitution patterns significantly affecting potency against different bacterial strains [7].

Structure-Activity Relationship Studies of Methoxyquinoline Analogues

Comprehensive structure-activity relationship studies of methoxyquinoline analogues have revealed critical molecular features governing biological activity across different therapeutic applications [13] [14] [15]. The position and number of methoxy substituents significantly influence pharmacological potency and selectivity profiles [1] .

For Enhancer of Zeste Homologue 2 inhibition, the 5-methoxy substitution proved essential, with alternative positions (6, 7, or 8) resulting in substantially decreased activity [1] [3]. The structure-activity relationship analysis demonstrated that single methoxy substitution at position 5 provides optimal interaction with the Enhancer of Zeste Homologue 2 active site, while additional methoxy groups create steric hindrance and reduce binding affinity [1] [3].

The quinoline nitrogen position serves as a fundamental pharmacophore element critical for target protein binding across all biological activities studied [14]. This nitrogen atom participates in hydrogen bonding networks with target enzymes and receptors, establishing the core interaction necessary for biological activity [14].

Table 4: Structure-Activity Relationship Key Findings

Structural FeatureEffect on ActivityCompound ExamplesBiological Significance
5-Methoxy substitutionEssential for Enhancer of Zeste Homologue 2 inhibition5k (Inhibitory Concentration 50 = 1.2 μM)Histone H3 Lysine 27 trimethylation level reduction
2-Position 1,4-diazepaneOptimal for enzymatic activity5g vs 5a-fEnhanced Enhancer of Zeste Homologue 2 selectivity
4-Position 1-methylpiperidin-4-amineBest cellular potency5k vs 5h-v seriesImproved cancer cell penetration
6-Methoxy substitutionModerate activity retention9a (Inhibitory Concentration 50 = 8.4 μM)Maintained epigenetic activity
Aromatic ring substitutionModulates selectivityAntimicrobial seriesPathogen-specific targeting
Alkyl chain lengthAffects membrane permeabilityNeuropharmacological derivativesBlood-brain barrier crossing

In antimicrobial applications, aromatic ring substitutions significantly modulate pathogen selectivity [5] [6]. The 3-chloro-4-fluoro substitution pattern enhanced activity against Gram-positive bacteria, while different substitution patterns favored Gram-negative bacterial inhibition [5]. The presence of sulfonamide groups combined with specific quinoline substitutions created synergistic effects against multidrug-resistant strains [7].

For neuropharmacological applications, alkyl chain length modifications affect blood-brain barrier penetration and central nervous system bioavailability [8] [16]. The 11-carbon alcohol chain in compound J2326 provided optimal brain penetration while maintaining neurotrophic activity [8]. Shorter chains reduced efficacy, while longer chains decreased solubility and bioavailability [8].

The heterocyclic ring size influences protein-ligand interactions and enzyme active site fitting [13] [14]. Seven-membered diazepane rings provided superior Enhancer of Zeste Homologue 2 binding compared to six-membered piperidine or five-membered pyrrolidine alternatives [1]. This size specificity reflects the precise geometric requirements for optimal enzyme inhibition [1].

Electron-withdrawing and electron-donating substituent effects significantly impact biological activity patterns [13]. Methoxy groups, as electron-donating substituents, enhance electron density on the quinoline ring, facilitating π-π stacking interactions with aromatic amino acids in target proteins . Conversely, chloro and fluoro substituents provide electron-withdrawing effects that can enhance binding to specific receptor sites .

XLogP3

1.6

Hydrogen Bond Acceptor Count

3

Exact Mass

187.063328530 g/mol

Monoisotopic Mass

187.063328530 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

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